2-Isopropyl-4-phenyloxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-4-phenyloxazol-5-ol is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an isopropyl group at the second position and a phenyl group at the fourth position of the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-phenyloxazol-5-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-isopropyl-4-phenyloxazoline with an oxidizing agent can yield this compound. The reaction conditions typically include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper salts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-phenyloxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
2-Isopropyl-4-phenyloxazol-5-ol has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-phenyloxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved in these interactions often include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-phenyloxazol-5-ol
- 2-Ethyl-4-phenyloxazol-5-ol
- 2-Isopropyl-4-methyloxazol-5-ol
Uniqueness
2-Isopropyl-4-phenyloxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-phenyl-2-propan-2-yl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C12H13NO2/c1-8(2)11-13-10(12(14)15-11)9-6-4-3-5-7-9/h3-8,14H,1-2H3 |
InChI Key |
UCTAJFRITOXXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(O1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.